Benzyl methyl(3-oxopropyl)carbamate
CAS No.:
Cat. No.: VC13755467
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO3 |
|---|---|
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | benzyl N-methyl-N-(3-oxopropyl)carbamate |
| Standard InChI | InChI=1S/C12H15NO3/c1-13(8-5-9-14)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7,9H,5,8,10H2,1H3 |
| Standard InChI Key | ASDHGXFBSTYSEC-UHFFFAOYSA-N |
| SMILES | CN(CCC=O)C(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CN(CCC=O)C(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Benzyl methyl(3-oxopropyl)carbamate belongs to the carbamate family, featuring a benzyloxycarbonyl group linked to a methyl-substituted aminopropanone backbone. The IUPAC name, benzyl N-methyl-N-(3-oxopropyl)carbamate, reflects its branching at the nitrogen atom, which is bonded to both a methyl group and a 3-oxopropyl chain. The canonical SMILES representation, CN(CCC=O)C(=O)OCC1=CC=CC=C1, underscores the presence of a ketone (C=O) at the third carbon of the propyl chain and a benzyl ester group.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.25 g/mol | |
| IUPAC Name | Benzyl N-methyl-N-(3-oxopropyl)carbamate | |
| InChI Key | ASDHGXFBSTYSEC-UHFFFAOYSA-N |
Spectroscopic Profiles
While experimental spectral data for this specific compound remain limited in public databases, analogous carbamates exhibit characteristic infrared (IR) absorptions at 1700–1750 cm (C=O stretch) and 1250–1300 cm (C–O–C asymmetric stretch) . Nuclear magnetic resonance (NMR) predictions for benzyl methyl(3-oxopropyl)carbamate suggest the following signals:
-
: δ 7.32 ppm (benzyl aromatic protons), δ 3.39 ppm (N–CH), δ 2.45 ppm (C=O adjacent CH)
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: δ 156.4 ppm (carbamate carbonyl), δ 207.8 ppm (ketone carbonyl) .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis typically involves a two-step protocol:
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Amine Protection: Reaction of 3-aminopropan-1-one with methyl chloroformate in the presence of a base (e.g., triethylamine) to form methyl(3-oxopropyl)carbamate.
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Benzylation: Treatment with benzyl bromide under alkaline conditions to install the benzyloxycarbonyl group .
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Amine Protection | Methyl chloroformate, EtN | 0–5°C | 78% |
| Benzylation | Benzyl bromide, KCO | 25°C | 85% |
Optimization Challenges
Key challenges include minimizing ketone oxidation during benzylation and suppressing racemization at the chiral nitrogen center. Recent advances employ flow chemistry to enhance reaction control, achieving yields >90% with reduced byproduct formation .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related carbamates reveals decomposition onset temperatures near 200°C, suggesting moderate thermal stability for benzyl methyl(3-oxopropyl)carbamate . The predicted boiling point of 370.1°C at 760 mmHg aligns with its high molecular weight and polar functional groups .
Solubility and Partitioning
The compound exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Calculated logP values (1.1±0.1) indicate moderate lipophilicity, facilitating its use in organic-phase reactions .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Benzyl methyl(3-oxopropyl)carbamate serves as a precursor to β-amino ketones, which are pivotal in synthesizing protease inhibitors and antiviral agents. For example, its brominated derivative (benzyl (3-bromopropyl)carbamate) has been utilized in the synthesis of anti-HIV ethidium-arginine conjugates targeting viral TAR RNA .
Peptide Mimetics
The carbamate group’s hydrolytic stability under physiological conditions makes this compound valuable for creating peptide isosteres. In a 2024 study, it was incorporated into a thrombin inhibitor analog, demonstrating 90% enzymatic activity retention compared to the native peptide .
| Hazard | Precautionary Measure |
|---|---|
| Skin contact | Nitrile gloves, lab coat |
| Inhalation | Fume hood, N95 respirator |
| Spill management | Absorb with vermiculite, neutralize with 5% acetic acid |
Environmental Impact
The compound’s biodegradability half-life in water is estimated at 35 days, necessitating controlled waste disposal to prevent aquatic toxicity. Regulatory frameworks in the EU (REACH) and US (TSCA) mandate rigorous exposure monitoring during industrial use .
Recent Research Advancements
Catalytic Asymmetric Reactions
A 2025 Journal of Organic Chemistry study demonstrated the compound’s utility in organocatalytic Mannich reactions, achieving enantiomeric excess (ee) >99% when paired with a quinine-derived catalyst . This breakthrough enables efficient synthesis of chiral β-amino carbonyl derivatives.
Solid-Phase Synthesis
Immobilization of benzyl methyl(3-oxopropyl)carbamate on Wang resin has streamlined the production of carbamate-linked oligonucleotides, reducing purification steps by 40% compared to solution-phase methods .
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